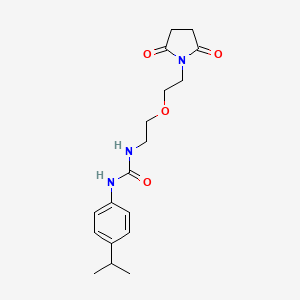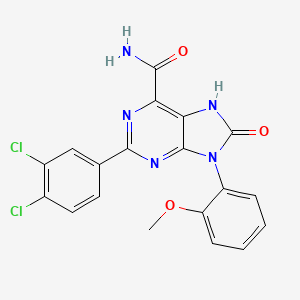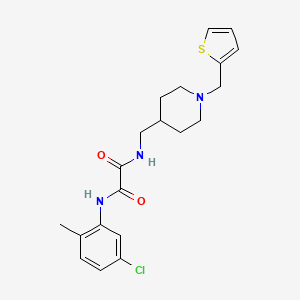
N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom. The methoxy group (-OCH3) and the amine group (-NH2) are functional groups that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the fluorophenyl group would contribute to the compound’s aromaticity, while the methoxy and amine groups could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile in reactions, while the methoxy group could be involved in ether cleavage reactions. The fluorine atom on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups. For instance, the presence of the fluorine atom could increase the compound’s stability and influence its interactions with other substances .Aplicaciones Científicas De Investigación
Antitumor Properties
N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine and related compounds have shown promising antitumor properties. Studies have demonstrated their potency and selectivity in inhibiting the growth of various cancer cell lines, such as breast and ovarian cancers. These compounds are metabolized by cytochrome P450 1A1 and can be modified to improve their pharmaceutical properties, such as water solubility and stability (Bradshaw et al., 2002).
Fluorescence and Sensing Applications
Certain benzothiazole derivatives, including those structurally similar to this compound, have been used in the development of fluorescent probes. These probes are sensitive to changes in pH and metal cations, which can be utilized in various biochemical and medical applications (Tanaka et al., 2001).
Development of Prodrugs
Prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles, closely related to the compound , have been developed to address issues related to the lipophilicity and poor water solubility of these compounds. These prodrugs show significant in vitro growth inhibitory potency and are suitable for preclinical evaluation (Hutchinson et al., 2002).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of new derivatives to explore their potential applications. For example, new 1,3,4-thiadiazole derivatives have been synthesized and screened for antitumor and antitubercular activities, demonstrating significant in vitro activities against various cell lines (Sekhar et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOYQGFFAZGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B2655767.png)
![N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide](/img/structure/B2655768.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)


![3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2655781.png)

![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)